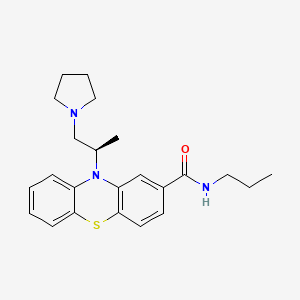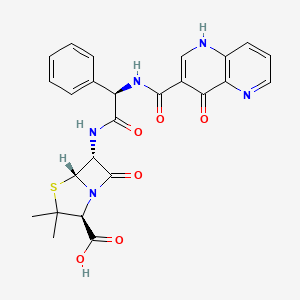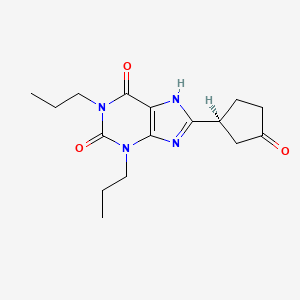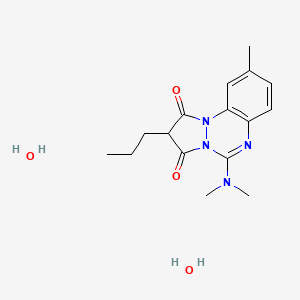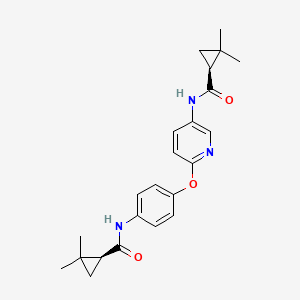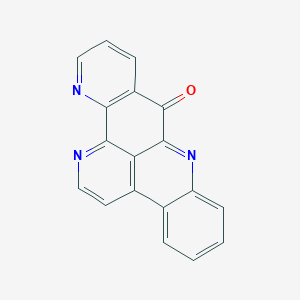
Ascididemin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascididemin can be viewed as a fused phenanthroline with quinoline; from the Mediterranean ascidian Cystodytes dellechiajei.
Aplicaciones Científicas De Investigación
Inhibition of Topoisomerase II and Induction of Apoptosis in Leukemia Cells
Ascididemin exhibits notable cytotoxic activities against tumor cells. It stimulates DNA cleavage by topoisomerase II, a crucial enzyme involved in DNA replication and cell division. This activity leads to apoptosis, especially in leukemia cells. Interestingly, Ascididemin acts as a conventional topoisomerase II poison, significantly promoting DNA cleavage at specific sites. This property is crucial for its potent inducer effect on apoptosis in leukemia cells, as demonstrated through cell cycle analysis and cleavage experiments with poly(ADP-ribose) polymerase (PARP) (Dassonneville et al., 2000).
DNA Cleavage Mechanism
Ascididemin is identified as a thiol-dependent DNA cleaving agent. It was previously believed to target DNA and topoisomerase II, but recent findings provide direct evidence of its ability to cause DNA cleavage under physiological conditions. This mechanism of action is significant in understanding the cytotoxic potential of Ascididemin (Matsumoto et al., 2000).
Mechanism of Induced Cytotoxicity
Ascididemin, along with certain synthetic analogues, has the unique ability to cleave DNA in the absence of topoisomerase I or II. This activity is facilitated by the generation of reactive oxygen species (ROS), which play a critical role in its cytotoxic mechanism. This finding implicates that the cytotoxicity of Ascididemin may largely be attributed to the oxidative stress it induces in cells (Matsumoto et al., 2003).
Interaction with G-quadruplexes and Telomerase Inhibition
Ascididemin and its analogues, such as Meridine, exhibit a significant preference for quadruplexes over duplexes or single-stranded DNA structures. This property is crucial for their role as telomerase inhibitors, a key aspect in antitumor activities. Their interaction with DNA structures, especially quadruplexes, makes them strong candidates for cancer therapy (Guittat et al., 2005).
Structural Requirements for Biological Activity
The structural elements of Ascididemin play a pivotal role in its biological activities, including enzyme inhibition and cytotoxicity. Specific structural features like N-8 in ring A and a completed ring E are essential for its activity. This information is valuable for designing effective derivatives with potential therapeutic applications (Lindsay et al., 1995).
Propiedades
Número CAS |
114622-04-7 |
|---|---|
Nombre del producto |
Ascididemin |
Fórmula molecular |
C18H9N3O |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C18H9N3O/c22-18-12-5-3-8-19-15(12)16-14-11(7-9-20-16)10-4-1-2-6-13(10)21-17(14)18/h1-9H |
Clave InChI |
BTAIBIXHXSXUFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
Apariencia |
Solid powder |
Otros números CAS |
114622-04-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ascididemin; Leptoclinidinone; NSC 675670; NSC-675670; NSC675670; CRL 8274; CRL-8274; CRL8274. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



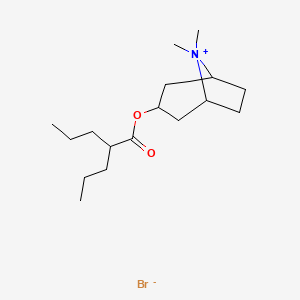
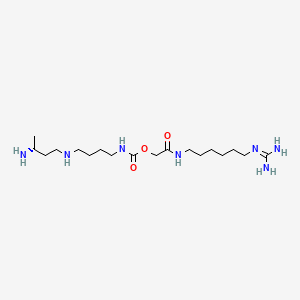
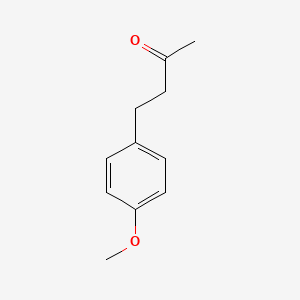
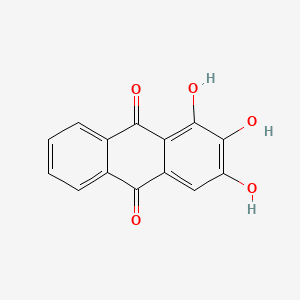
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
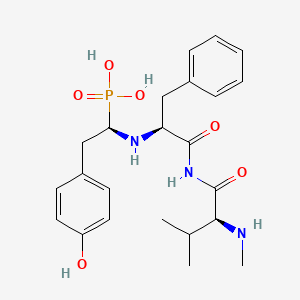
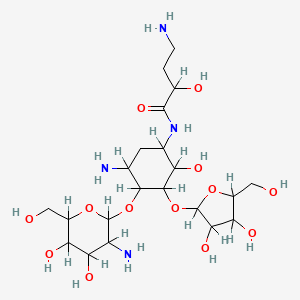
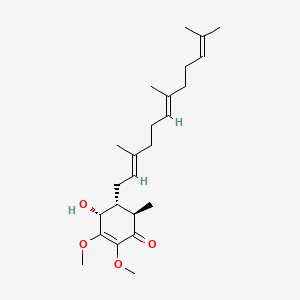
![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)
